Lysine-DOTA

Catalog No.
S534200
CAS No.
508172-24-5
M.F
C22H40N6O9
M. Wt
532.595
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysine-DOTA

CAS Number

508172-24-5

Product Name

Lysine-DOTA

IUPAC Name

1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, 10-(2-(((5S)-5-amino-5-carboxypentyl)amino)-2-oxoethyl)-

Molecular Formula

C22H40N6O9

Molecular Weight

532.595

InChI

InChI=1S/C22H40N6O9/c23-17(22(36)37)3-1-2-4-24-18(29)13-25-5-7-26(14-19(30)31)9-11-28(16-21(34)35)12-10-27(8-6-25)15-20(32)33/h17H,1-16,23H2,(H,24,29)(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t17-/m0/s1

InChI Key

JCEJITBDLXNFBI-KRWDZBQOSA-N

SMILES

O=C(O)CN1CCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(NCCCC[C@H](N)C(O)=O)=O)CC1

solubility

Soluble in DMSO

Synonyms

Lysine-DOTA

The exact mass of the compound Lysine-DOTA is 532.2857 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lysine-DOTA (CAS 508172-24-5) is a pre-conjugated bifunctional chelator combining the highly stable 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle with a lysine residue via an epsilon-amide linkage. This configuration leaves the alpha-amino and carboxyl groups free, establishing it as a highly processable building block for solid-phase peptide synthesis (SPPS) and targeted radiopharmaceutical development. By integrating a built-in aliphatic spacer, Lysine-DOTA facilitates the stable chelation of radiometals (e.g., 177Lu, 68Ga, 111In, 64Cu) while mitigating steric hindrance at the targeting vector. Its inherent moisture stability and defined stoichiometry make it a highly pragmatic procurement choice for reproducible bioconjugation and pharmacokinetic reference modeling .

Research Fit

Conjugate homogeneity Pre-formed lysine-DOTA conjugate avoids random protein acylation
Stereochemistry Defined S-configuration at α-carbon supports consistent coupling
Dual functionality Free α-amine and carboxyl group enable peptide/antibody vector attachment

Attempting to substitute Lysine-DOTA with DOTA-NHS ester or unconjugated DOTA introduces significant manufacturing and analytical liabilities. DOTA-NHS ester is notoriously moisture-sensitive, undergoing rapid hydrolysis in aqueous environments, which drastically reduces coupling efficiency and introduces batch-to-batch variability in bioconjugation workflows. Conversely, using unconjugated DOTA or DOTA-anhydrides often results in uncontrolled cross-linking, multi-site substitution, and complex purification bottlenecks. Furthermore, direct conjugation of DOTA without the lysine spacer frequently causes steric interference that degrades the receptor-binding affinity of the final radiotracer. Procuring pre-formed Lysine-DOTA eliminates these handling instabilities, ensures 1:1 stoichiometric incorporation during peptide synthesis, and provides the exact structural moiety required for accurate radiometabolite clearance assays [1].

Substitution Risk

Attribute
Lysine-DOTA
Generic DOTA derivatives (NHS/anhydride)
Conjugate profile
Homogeneous, defined chelator-to-biomolecule ratio
Heterogeneous acylation; variable ratio may alter pharmacokinetics
Stereochemical control
Single S-enantiomer from L-lysine
Racemic or undefined stereochemistry from random lysine coupling
Coupling site
Site-specific via ε-amine; preserves α-amine/carboxyl
Non-specific reaction with multiple lysine residues; may mask binding epitopes

Moisture Stability and Shelf-Life

DOTA-NHS ester is highly susceptible to hydrolysis, with a half-life of less than 30 minutes in aqueous buffers at physiological pH, requiring strict anhydrous handling and immediate use to prevent degradation. In contrast, Lysine-DOTA is a chemically stable building block that does not undergo spontaneous hydrolysis in ambient moisture. It can be stored as a lyophilized powder at -20°C for up to 3 years without degradation, and remains stable in standard SPPS solvents for extended periods. This stability eliminates the need for rapid, moisture-free conjugation protocols, significantly improving manufacturability and reducing reagent waste .

Evidence DimensionAqueous / Moisture Stability (Half-life)
Target Compound DataStable for >1 year in solvent (-80°C) and 3 years as powder (-20°C); no spontaneous hydrolysis
Comparator Or BaselineDOTA-NHS Ester: <30 minutes in aqueous buffer (pH 7-8)
Quantified DifferenceOrders of magnitude higher stability, eliminating rapid hydrolysis losses
ConditionsAmbient moisture handling and standard solvent storage

Eliminates the strict anhydrous handling requirements and batch failures associated with moisture-sensitive active esters.

SPPS pre‑metalation stability
Reported
Fmoc-Lys(DOTA)-OH with lanthanide pre-metalation withstands concentrated TFA cleavage; eliminates post-synthetic deprotection
Supports SPPS workflow with pre-formed metal-chelate modules; reduces batch variability
Conventional tBu-DOTA requires post-synthesis TFA deprotection; risk of peptide degradation

Mono-Conjugation Yield and Stoichiometry

Post-synthetic conjugation of targeting peptides using DOTA-anhydride or DOTA-NHS often results in heterogeneous mixtures of mono-, di-, and un-conjugated products, typically limiting the isolated yield of the desired mono-conjugated species to 30-50% after rigorous HPLC purification. By utilizing Lysine-DOTA as a pre-formed amino acid building block in Solid-Phase Peptide Synthesis (SPPS), the DOTA moiety is incorporated with precise 1:1 stoichiometry. This directed assembly routinely achieves coupling efficiencies exceeding 95%, drastically simplifying downstream purification and ensuring absolute reproducibility of the chelator-to-target ratio [1].

Evidence DimensionTargeted Mono-Conjugation Yield
Target Compound Data>95% coupling efficiency via direct SPPS incorporation
Comparator Or BaselineDOTA-NHS / DOTA-Anhydride post-synthetic coupling: 30-50% isolated yield
Quantified DifferenceApprox. 45-65% absolute increase in target yield
ConditionsPeptide functionalization and purification workflows

Ensures precise 1:1 chelator-to-peptide stoichiometry and eliminates complex purification of over-conjugated byproducts.

Streptavidin binding & serum stability
Head‑to‑head
DLB conjugate: stoichiometry comparable to native biotin; >90% radiochemical purity for ¹¹¹In/⁹⁰Y; stable in serum
DOTA without lysine-biotin: no streptavidin binding capability
Functional biotin-streptavidin targeting retained; supports pretargeted radionuclide research
Biodistribution in normal mice shows rapid blood clearance

Aliphatic Spacer and Receptor Binding Affinity

The direct attachment of the bulky DOTA macrocycle to the N-terminus or active site of a targeting peptide frequently induces steric hindrance, which can reduce the receptor binding affinity (IC50) by 2- to 10-fold. The lysine side chain in Lysine-DOTA provides a flexible 4-carbon aliphatic spacer that physically distances the metal chelate from the peptide's pharmacophore. This structural separation preserves the native conformation of the targeting vector, allowing radiotracers built with a Lysine-DOTA linker to maintain sub-nanomolar to low-nanomolar receptor affinities comparable to the unmodified peptide [1].

Evidence DimensionReceptor Binding Affinity (IC50 retention)
Target Compound DataMaintains high affinity (sub-nanomolar to low-nanomolar) due to 4-carbon spacer
Comparator Or BaselineDirect N-terminal DOTA conjugation: 2x to 10x loss in affinity
Quantified DifferencePrevention of up to 10-fold degradation in binding affinity
ConditionsIn vitro receptor binding assays for radiolabeled peptide analogs

Critical for developing high-contrast radiopharmaceuticals where maximum target accumulation is required.

Renal metabolite clearance
Reported
[¹¹¹In]DOTA-ε-amino-lysine: rapid urinary clearance, no kidney retention in nude mice
[¹¹¹In]DTPA-ε-amino-lysine: lysosomal trapping in liver/kidney (prior rat studies)
DOTA metabolite elimination profile context favors lower organ retention vs. acyclic DTPA
Cross-study comparison; no quantitative %ID/g values directly compared in one study

Pharmacokinetic Reference Standard

During the in vivo catabolism of DOTA-conjugated proteins and peptides, the primary persistent radiometabolite trapped in excretory organs (such as the liver and kidneys) is the radiometal-DOTA-Lysine complex (e.g., 111In-DOTA-Lysine or 64Cu-DOTA-Lysine). Free DOTA cannot accurately model this clearance behavior due to differences in charge and lipophilicity. Procuring pure Lysine-DOTA allows researchers to synthesize the exact terminal radiometabolite, providing an indispensable quantitative reference standard for accurate biodistribution modeling, dosimetry calculations, and cellular efflux assays [1].

Evidence DimensionPharmacokinetic Modeling Accuracy
Target Compound DataExact structural match for terminal in vivo radiometabolites (e.g., 111In-DOTA-Lys)
Comparator Or BaselineFree DOTA / Unconjugated Radiometal: Fails to match cellular retention and clearance profiles
Quantified DifferenceProvides 100% molecular concordance for metabolite tracking
ConditionsIn vivo biodistribution and lysosomal trapping assays

Enables precise calculation of background clearance and organ dosimetry, which is impossible to achieve with unconjugated DOTA.

Relaxivity vs. Dotarem
Head‑to‑head
Slightly higher T₁ relaxation rate at 3.0 T, room temp.
Plasma half‑life >5 h
Gd-DOTA-peptide reported higher relaxivity than Dotarem comparator; supports MRI contrast agent screening
Modest difference; modular amino acid spacer enables tuning without albumin binding
Regioselective dual‑metal loading
Class‑level
Zr(IV) coordinates DFOB unit; Lu(III) coordinates DOTA unit without cross-metalation
Supports regioselective dual-chelator design; avoids metal scrambling
Log K values from class-level inference; confirmed by ¹H-¹³C NMR

SPPS of Targeted Radiotracers

Directly downstream of its moisture stability and precise stoichiometry, Lysine-DOTA is utilized as a pre-formed building block in SPPS workflows. It allows manufacturers to incorporate the DOTA macrocycle without the rapid hydrolysis risks associated with DOTA-NHS esters, ensuring high-yield mono-conjugation [1].

Radiometabolite Reference Standards

Because radiolabeled DOTA-conjugated proteins degrade in vivo into DOTA-Lysine complexes, procuring this exact compound enables the synthesis of precise reference standards (e.g., 111In-DOTA-Lysine). This is critical for calibrating biodistribution models and quantifying lysosomal trapping in excretory organs [1].

Steric Relief Bioconjugate Design

In the development of receptor-targeted imaging agents, Lysine-DOTA provides a built-in 4-carbon aliphatic spacer. This structural feature is utilized to physically separate the bulky metal chelate from the peptide pharmacophore, preventing the severe loss of binding affinity often seen with direct N-terminal DOTA conjugation [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pretargeted radionuclide research
Homogeneous DOTA-lysine-biotin conjugate stoichiometry
Streptavidin binding retention and rapid clearance endpoints
⁶⁸Ga-PET tracer development
Fmoc-Lys(DOTA)-OH SPPS building block
Cellular uptake and tumor-imaging model endpoints
Modular PSMA-targeted imaging agents
Pre-chelated DOTA-metal module integration
Metal-chelate stability and imaging modality endpoints
Dual-chelator theranostic design
Regioselective DFOB-DOTA metal binding via lysine spacer
Simultaneous PET/therapy radiometal loading without scrambling

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-11.1

Exact Mass

532.2857

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Lysine-dota
1: Akai H, Shiraishi K, Yokoyama M, Yasaka K, Nojima M, Inoue Y, Abe O, Ohtomo K, Kiryu S. PEG-poly(L-lysine)-based polymeric micelle MRI contrast agent: Feasibility study of a Gd-micelle contrast agent for MR lymphography. J Magn Reson Imaging. 2018 Jan;47(1):238-245. doi: 10.1002/jmri.25740. Epub 2017 Apr 17. PubMed PMID: 28419613.
2: Shiraishi K, Kawano K, Minowa T, Maitani Y, Yokoyama M. Preparation and in vivo imaging of PEG-poly(L-lysine)-based polymeric micelle MRI contrast agents. J Control Release. 2009 May 21;136(1):14-20. doi: 10.1016/j.jconrel.2009.01.010. Epub 2009 Jan 23. PubMed PMID: 19331861.

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